Home > Products > Screening Compounds P98919 > Pomalidomide-PEG4-C2-Br
Pomalidomide-PEG4-C2-Br -

Pomalidomide-PEG4-C2-Br

Catalog Number: EVT-15633169
CAS Number:
Molecular Formula: C23H30BrN3O8
Molecular Weight: 556.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG4-C2-Br is a synthetic compound that combines the properties of pomalidomide, a thalidomide derivative known for its immunomodulatory effects, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is classified as a protein degrader building block, particularly utilized in the development of targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs) . The incorporation of the PEG moiety enhances solubility and bioavailability, making it an attractive candidate for therapeutic applications.

Source and Classification

Pomalidomide-PEG4-C2-Br is derived from pomalidomide, which is primarily used in treating multiple myeloma and certain blood disorders. The compound falls under the category of small molecule therapeutics and is classified as an E3 ligase ligand-linker conjugate. This classification highlights its role in facilitating targeted degradation of specific proteins within cells, a process that is gaining traction in drug discovery and development .

Synthesis Analysis

Methods

The synthesis of Pomalidomide-PEG4-C2-Br typically involves several key steps:

  1. Preparation of Pomalidomide Derivative: Starting from pomalidomide, various modifications are made to introduce the PEG linker.
  2. PEGylation: The PEG chain is attached to the pomalidomide scaffold through a suitable reaction, often involving amine or carboxyl functional groups.
  3. Bromination: The final step involves the introduction of the bromine atom at the C2 position, which can be achieved through electrophilic bromination methods.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Pomalidomide-PEG4-C2-Br .

Molecular Structure Analysis

Structure

The molecular structure of Pomalidomide-PEG4-C2-Br can be represented as follows:

  • Empirical Formula: C23H31BrN4O9
  • Molecular Weight: Approximately 586.43 g/mol

The structure consists of a pomalidomide core linked to a PEG chain with a bromine substituent at the specified position. The presence of the bromine atom enhances its reactivity for further conjugation with target ligands .

Data

Spectroscopic data confirming the molecular structure typically includes:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and potential fragmentation patterns.
Chemical Reactions Analysis

Reactions

Pomalidomide-PEG4-C2-Br participates in various chemical reactions, particularly those involving:

  • Nucleophilic Substitution Reactions: The bromine atom can act as a leaving group, allowing for substitution with nucleophiles such as amines or thiols.
  • Click Chemistry: The compound can be utilized in click chemistry approaches for further functionalization, enhancing its utility in drug development.

Technical Details

The reactivity profile of Pomalidomide-PEG4-C2-Br allows for modular synthesis strategies where different ligands can be introduced to create diverse PROTACs tailored for specific targets .

Mechanism of Action

Pomalidomide-PEG4-C2-Br operates through a mechanism that leverages the ubiquitin-proteasome system. By recruiting E3 ligases via its pomalidomide component, it facilitates the tagging of target proteins for degradation. This process involves:

  1. Binding to Target Protein: The compound binds to specific proteins through its ligand.
  2. Recruitment of E3 Ligase: The PEG linker connects the target protein to an E3 ligase, promoting ubiquitination.
  3. Degradation via Proteasome: The ubiquitinated protein is recognized by the proteasome and subsequently degraded.

This mechanism highlights its potential in therapeutic applications aimed at diseases driven by protein overexpression .

Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-PEG4-C2-Br typically exhibits:

  • Solubility: Enhanced solubility due to PEGylation, making it suitable for biological applications.
  • Stability: Generally stable under physiological conditions but may require specific storage conditions to maintain integrity.

Chemical Properties

Key chemical properties include:

  • Reactivity: The bromine substituent provides sites for further chemical modifications.
  • Compatibility: Compatible with various biological assays due to its solubility and stability .
Applications

Pomalidomide-PEG4-C2-Br has significant applications in scientific research, particularly in:

  • Drug Development: As a building block for synthesizing PROTACs aimed at targeted protein degradation.
  • Cancer Research: Investigating mechanisms of tumor cell survival and proliferation by degrading oncogenic proteins.
  • Biotechnology: Developing novel therapeutic strategies that exploit cellular degradation pathways for enhanced treatment efficacy .

Properties

Product Name

Pomalidomide-PEG4-C2-Br

IUPAC Name

4-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C23H30BrN3O8

Molecular Weight

556.4 g/mol

InChI

InChI=1S/C23H30BrN3O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15H2,(H,26,28,29)

InChI Key

OJACCYKECQEGAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.